molecular formula C22H16Br2N4O4 B11099443 3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone

3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B11099443
M. Wt: 560.2 g/mol
InChI Key: RWVAAUQAHSQQJX-BRJLIKDPSA-N
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Description

3-[(3,5-Dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a structurally complex quinazolinone derivative characterized by a dibromo-substituted benzylideneamino Schiff base moiety, a 3-nitrophenyl group, and a methyl substituent at position 2 of the dihydroquinazolinone core. Quinazolinones are heterocyclic compounds with demonstrated biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C22H16Br2N4O4

Molecular Weight

560.2 g/mol

IUPAC Name

3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C22H16Br2N4O4/c1-22(14-5-4-6-16(10-14)28(31)32)26-19-8-3-2-7-17(19)21(30)27(22)25-12-13-9-15(23)11-18(24)20(13)29/h2-12,26,29H,1H3/b25-12+

InChI Key

RWVAAUQAHSQQJX-BRJLIKDPSA-N

Isomeric SMILES

CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Niementowski Condensation for Quinazolinone Formation

The Niementowski synthesis remains a cornerstone for constructing 4(3H)-quinazolinones. This method involves condensing anthranilic acid derivatives with amides or urea under thermal conditions. For the target compound, 2-methyl-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one serves as the core intermediate.

Procedure :

  • Starting Material : 3-Nitrophenyl-substituted anthranilic acid is synthesized via nitration of 2-methylanthranilic acid. Direct nitration at the meta position is achieved using fuming nitric acid in sulfuric acid at 0–5°C.

  • Cyclization : The anthranilic acid derivative is refluxed with formamide at 120°C for 6–8 hours. The reaction proceeds via elimination of water, forming the quinazolinone ring.

  • Methylation : Introduction of the 2-methyl group is accomplished by substituting formamide with methylurea in the Niementowski reaction, yielding the 2-methylquinazolinone scaffold.

Key Data :

  • Yield: 65–72% (anthranilic acid to quinazolinone).

  • Characterization: IR shows C=O stretch at 1680–1700 cm⁻¹; ¹H NMR confirms methyl (δ 2.4 ppm, singlet) and aromatic protons.

Benzoxazinone Intermediate Route

Benzoxazinones serve as versatile precursors for quinazolinones. The synthesis of 6,8-dibromo-2-methyl-4H-benzo[d]oxazin-4-one illustrates this approach:

Procedure :

  • Bromination : 2-Methylanthranilic acid is dibrominated using bromine in acetic acid, yielding 3,5-dibromo-2-methylanthranilic acid.

  • Cyclization : Treatment with acetic anhydride at 140°C forms the benzoxazinone ring via intramolecular cyclization.

Application to Target Compound :

  • The benzoxazinone intermediate reacts with 3-nitroaniline in glacial acetic acid under reflux, displacing the oxazinone oxygen with the aniline nitrogen. This forms 2-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one.

Functionalization at Position 3: Amination and Schiff Base Formation

Introduction of the Amino Group

The 3-position of the quinazolinone is aminated to enable Schiff base formation.

Method :

  • Chlorination : Treat the quinazolinone with phosphoryl chloride (POCl₃) at 80°C to form 4-chloroquinazoline.

  • Amination : React the chlorinated intermediate with aqueous ammonia at 100°C, yielding 3-amino-2-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one.

Key Data :

  • Yield: 58–65%.

  • ¹H NMR: Amino protons appear as a broad singlet at δ 5.5–6.0 ppm.

Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde

The aldehyde component for Schiff base formation is synthesized as follows:

Procedure :

  • Bromination : Methyl 2-aminobenzoate is treated with tribromo-N-methyl-N-butylimidazole at 60°C, yielding 3,5-dibromo-2-aminobenzaldehyde.

  • Diazotization and Hydrolysis : The amino group is converted to hydroxyl via diazotization (NaNO₂/HCl) followed by hydrolysis in H₂SO₄ at 0°C.

Characterization :

  • IR: O-H stretch at 3200 cm⁻¹; aldehyde C=O at 1720 cm⁻¹.

  • ¹H NMR: Aldehyde proton at δ 9.8 ppm (singlet).

Schiff Base Condensation: Final Step

Procedure :

  • Reaction Conditions : 3-aminoquinazolinone (1 mmol) and 3,5-dibromo-2-hydroxybenzaldehyde (1.2 mmol) are refluxed in ethanol with a catalytic amount of acetic acid for 4–6 hours.

  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from ethyl acetate.

Key Data :

  • Yield: 70–78%.

  • IR: Imine (C=N) stretch at 1615–1620 cm⁻¹; phenolic O-H at 3300 cm⁻¹.

  • ¹H NMR: Imine proton (CH=N) at δ 8.3 ppm; aromatic protons integrate for 10H.

Analytical and Spectroscopic Validation

Purity and Stability

  • HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase).

  • Stability : Stable at room temperature for >6 months; degrades under UV light due to the nitro group.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinazolinone core and E-configuration of the Schiff base.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Niementowski65–72One-pot synthesisRequires high-temperature reflux
Benzoxazinone route60–68Scalable for industrial productionMultiple purification steps
Schiff base formation70–78High regioselectivitySensitive to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-2-(3-NITROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural homology with other quinazolinone derivatives but differs in substituent composition and positioning. For example:

Compound Name Substituents Key Functional Groups Reference
Target Compound 3,5-dibromo-2-hydroxybenzylideneamino, 3-nitrophenyl, methyl Schiff base, nitro, bromo, quinazolinone
2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one 5-bromo-2-hydroxyphenyl Bromo, hydroxy, quinazolinone

Key differences include:

  • Bromination pattern: The target compound features 3,5-dibromo substitution, which increases steric bulk and lipophilicity compared to the mono-bromo analog in .

Crystallographic and Physicochemical Properties

Crystallographic analysis of quinazolinones often employs tools like SHELX for structure refinement and Mercury CSD for visualizing intermolecular interactions . For example:

  • The mono-bromo quinazolinone in exhibits hydrogen bonding between the hydroxy group and the quinazolinone core, stabilizing its crystal lattice.
  • The target compound’s dibromo and nitro groups may influence packing patterns by introducing additional halogen bonding (C–Br···O/N) or π-π stacking interactions.

Hypothetical crystallographic parameters (based on analogous structures):

Property Target Compound (Predicted) 2-(5-Bromo-2-hydroxyphenyl)-quinazolinone
Space group P 1 21/c P 1 21/c
Hydrogen bonds O–H···N, Br···O O–H···N
Melting point ~250–270°C ~220–240°C

Biological Activity

The compound 3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H10Br2N2O3C_{13}H_{10}Br_2N_2O_3 with a molecular weight of 434.108 g/mol. The presence of bromine and nitro groups in its structure suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxic activity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

  • IC50 Values : The IC50 values for related compounds were reported at concentrations ranging from 4 to 12 μg/mL, indicating effective inhibition of cell proliferation in a dose-dependent manner .

The mechanism underlying the cytotoxic effects of quinazolinone derivatives involves several pathways:

  • Apoptosis Induction : The compounds induce apoptosis through both intrinsic and extrinsic pathways. This was evidenced by increased caspase activity (caspase-3, -8, and -9) in treated cells, suggesting activation of apoptotic signaling cascades .
  • Mitochondrial Dysfunction : The treatment with these compounds led to a decrease in mitochondrial membrane potential (MMP), which is critical for maintaining cell viability. The loss of MMP was correlated with cytochrome c release into the cytosol, further promoting apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Quinazolinone derivatives have been shown to increase ROS levels, contributing to oxidative stress and subsequent apoptotic cell death .

Study on Quinazolinone Derivatives

A comprehensive study investigated the apoptotic effects of various quinazolinone derivatives on MCF-7 cells. The results indicated that these compounds selectively inhibited cancer cell viability without affecting normal cells (e.g., MCF-10A) at similar concentrations. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing under microscopy .

Safety Profile

In animal studies, administration of quinazolinone derivatives at doses up to 250 mg/kg showed no significant toxicity or mortality. Histopathological examinations of liver and kidney tissues indicated that these compounds possess a favorable safety profile, making them promising candidates for further development as anti-cancer agents .

Data Summary

Parameter Value
Molecular FormulaC13H10Br2N2O3C_{13}H_{10}Br_2N_2O_3
Molecular Weight434.108 g/mol
Major Biological ActivityCytotoxicity
IC50 (MCF-7 Cells)4-12 μg/mL
Apoptosis Pathways ActivatedCaspase-3, -8, -9
Safety ProfileNo observed toxicity at 250 mg/kg

Q & A

Basic: What are the standard synthetic methodologies for preparing quinazolinone derivatives like this compound?

Methodological Answer:
The synthesis typically involves cyclization reactions using anthranilic acid derivatives or substituted benzaldehydes. For example:

  • Key Reagents: Methyl 2-acylaminobenzoate, amine hydrochlorides, and phosphorus pentoxide (P₂O₅) under reflux at 180°C for 45 minutes to form the quinazolinone core .
  • Schiff Base Formation: The 3,5-dibromo-2-hydroxybenzaldehyde moiety is condensed with the amino group of the quinazolinone intermediate using glacial acetic acid as a catalyst, followed by recrystallization for purification .
  • Validation: Monitor reaction progress via TLC and confirm purity through melting point analysis and HPLC .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • Spectroscopy: IR spectra identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring). ¹H/¹³C NMR confirms substituent positions, such as the 3-nitrophenyl group (aromatic protons at δ 7.5–8.2 ppm) .
  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., O–H···N interactions between hydroxyl and imine groups) .

Basic: What protocols assess the compound’s antimicrobial activity?

Methodological Answer:

  • In Vitro Testing: Use agar dilution or broth microdilution (e.g., MIC determination against Staphylococcus aureus and Candida albicans).
  • Controls: Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Data Interpretation: Compare zone-of-inhibition diameters or MIC values to established thresholds, accounting for solvent effects on microbial growth .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Variable Screening: Use a factorial design to test temperature (160–200°C), catalyst loading (P₂O₅, 0.1–0.3 mol equivalents), and reaction time (30–60 minutes) .
  • Purification: Optimize recrystallization solvents (e.g., ethanol/water vs. dichloromethane/hexane) to balance yield and purity.
  • Analytical Validation: Quantify yields via HPLC and compare with theoretical calculations .

Advanced: What experimental design ensures robustness in biological activity studies?

Methodological Answer:
Adopt a split-plot design adapted from agricultural studies :

  • Main Plots: Compound concentrations (e.g., 0.1–100 µg/mL).
  • Subplots: Microbial strains (Gram-positive, Gram-negative, fungi).
  • Replicates: Four replicates per concentration-strain combination to assess variability.
  • Statistical Analysis: Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Advanced: How to evaluate environmental impact and degradation pathways?

Methodological Answer:
Follow the INCHEMBIOL framework :

  • Abiotic Studies: Measure hydrolysis/photolysis rates under varying pH and UV exposure.
  • Biotic Studies: Use soil microcosms to assess microbial degradation (e.g., LC-MS/MS to track metabolite formation).
  • Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (EC₅₀) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Analysis: Replicate conflicting studies under standardized conditions (e.g., identical microbial strains and media) .
  • Structural Analogs: Synthesize derivatives (e.g., varying nitro group position) to isolate structure-activity relationships .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to identify trends obscured by experimental variability .

Advanced: What strategies enable efficient multi-step synthesis of derivatives?

Methodological Answer:

  • Modular Synthesis: Use the quinazolinone core as a scaffold. Introduce substituents via:
    • Step 1: Bromination at C-6/C-8 using NBS in DMF .
    • Step 2: Condensation with substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) under acidic conditions .
  • Parallel Screening: Employ high-throughput robotics to test 10–20 derivatives for bioactivity simultaneously .

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